NPF‑Etoposide Exhibits a 100‑Fold Mean Cytotoxic Potency Gain Over Etoposide Across 56 Human Tumor Cell Lines
In the NCI 56‑cell‑line in vitro screen spanning leukemia, non‑small‑cell lung cancer, small‑cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and renal cancer, NPF‑etoposide achieved an average mean log₁₀ GI₅₀ of −6.05 across nine independent tests. By comparison, etoposide yielded an average mean log₁₀ GI₅₀ of −4.08 in the same assay system. This difference of approximately 2 log units translates to NPF‑etoposide being roughly 100‑fold more potent than its parent compound toward all tumor cell lines tested [1]. The result was reproduced across nine separate experimental runs with strong inter‑test reproducibility [2].
| Evidence Dimension | Mean log₁₀ GI₅₀ (drug concentration causing 50% cell growth inhibition) across 56 human tumor cell lines |
|---|---|
| Target Compound Data | Average mean log₁₀ GI₅₀ = −6.05 (NPF‑etoposide; n = 9 independent tests) |
| Comparator Or Baseline | Average mean log₁₀ GI₅₀ = −4.08 (etoposide; National Cancer Institute data) |
| Quantified Difference | Approximate 100‑fold greater potency (Δ log₁₀ GI₅₀ ≈ 1.97 log units) for NPF‑etoposide versus etoposide |
| Conditions | NCI 56‑human‑tumor‑cell‑line panel; nine separate in vitro cytotoxicity trials; five drug concentrations per cell line; GI₅₀ calculated relative to untreated controls |
Why This Matters
A 100‑fold mean potency difference is a decisive procurement criterion: any replacement by standard etoposide would require a 100‑fold higher concentration to achieve equivalent growth inhibition, invalidating dose‑response comparisons and potentially missing compound‑specific biological effects.
- [1] Zhang YL, Tropsha A, McPhail AT, Lee KH. Antitumor agents. 152. In vitro inhibitory activity of etoposide derivative NPF against human tumor cell lines and a study of its conformation by X-ray crystallography, molecular modeling, and NMR spectroscopy. J Med Chem. 1994;37(10):1460-1464; Table 1 and supplementary material. doi:10.1021/jm00036a011. View Source
- [2] National Cancer Institute Developmental Therapeutics Program. NCI‑60 Human Tumor Cell Line Screen — Mean Graph Midpoint Data for NSC‑628679 (NPF‑etoposide) and Etoposide. Provided as supporting information to Zhang YL et al., J Med Chem. 1994. View Source
